molecular formula C10H9N3O B11909748 (5-(Pyridazin-4-yl)pyridin-3-yl)methanol CAS No. 1346687-49-7

(5-(Pyridazin-4-yl)pyridin-3-yl)methanol

Katalognummer: B11909748
CAS-Nummer: 1346687-49-7
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: NAGUNGPNTFQBBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(Pyridazin-4-yl)pyridin-3-yl)methanol is a heterocyclic compound that features both pyridazine and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol typically involves the formation of the pyridazine and pyridine rings followed by their coupling. One common method involves the reaction of pyridazine derivatives with pyridine derivatives under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to link the two heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated synthesis techniques and green chemistry approaches to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Pyridazin-4-yl)pyridin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridazine or pyridine rings.

    Substitution: Functional groups on the pyridazine or pyridine rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the heterocyclic rings .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-(Pyridazin-4-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions .

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its heterocyclic structure provides stability and reactivity that are valuable in various industrial processes .

Wirkmechanismus

The mechanism of action of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other heterocyclic molecules that feature pyridazine and pyridine rings. Examples include:

Uniqueness

What sets (5-(Pyridazin-4-yl)pyridin-3-yl)methanol apart from these similar compounds is its specific combination of functional groups and ring structures. This unique arrangement provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

1346687-49-7

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

(5-pyridazin-4-ylpyridin-3-yl)methanol

InChI

InChI=1S/C10H9N3O/c14-7-8-3-10(5-11-4-8)9-1-2-12-13-6-9/h1-6,14H,7H2

InChI-Schlüssel

NAGUNGPNTFQBBR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=NC=C1C2=CN=CC(=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.